molecular formula C13H14N2O4 B1456304 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid CAS No. 362672-11-5

6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid

Cat. No. B1456304
CAS RN: 362672-11-5
M. Wt: 262.26 g/mol
InChI Key: SVIBBVYWRAQSOF-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of this compound is C13H14N2O4, and it has a molecular weight of 262.26 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.

Scientific Research Applications

Synthesis of Triaryl Pyrrolopyridinones

The compound can be used in the synthesis of 1,3,5-triaryl-4,6-dioxo-pyrrolo[3,4-d]-7,8-dihydropyrzoles . These are synthesized by 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ . The synthesized molecules were evaluated for their antibacterial, antifungal, and antioxidant activities .

Antimicrobial and Antioxidant Activity

The compound has potential antimicrobial and antioxidant activities. The intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .

Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines

The compound can be used in the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines . These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .

Development of New Antitumor Agents

The compound can be used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the above cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

Synthesis of Anti-HIV-1 Activity Compounds

The compound can be used in the synthesis of compounds with anti-HIV-1 activity . In the discovery of compound 5, a 4’-fluorophenyl moiety, which is also present in 1 and 3, was found to be superior to the other halophenyl rings tested .

Crystal Structure and Hirshfeld Surface Analysis

The compound can be used in crystal structure and Hirshfeld surface analysis . This can provide valuable insights into the molecular structure and intermolecular interactions of the compound .

Future Directions

The unique structure of this compound paves the way for potential breakthroughs in various fields. It is used for pharmaceutical testing and could potentially be used in other areas of scientific research .

properties

IUPAC Name

6-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)4-2-1-3-7-15-12(18)9-5-6-14-8-10(9)13(15)19/h5-6,8H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIBBVYWRAQSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
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6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid

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